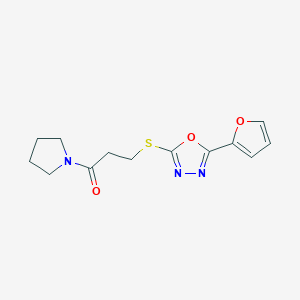
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide, also known as Furasemide, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in biological systems. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been shown to inhibit the growth of bacteria by disrupting their cell walls.
Biochemical and Physiological Effects:
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, including carbonic anhydrase and thioredoxin reductase. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. In addition, it has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
One of the advantages of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its potential use in the development of new drugs. Its antimicrobial and anticancer properties make it a promising compound for the treatment of various diseases. However, one of the limitations of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is its toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. One area of research is the development of new drugs based on the structure of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide. Another area of research is the use of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide and its potential applications in scientific research.
Conclusion:
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While there are advantages and limitations to its use, there are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide that may lead to the development of new drugs and the advancement of scientific knowledge.
合成方法
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with hydrazine hydrate to form 2-furylhydrazine. This intermediate product is then reacted with thionyl chloride to form 5-(2-furyl)-1,3,4-oxadiazole-2-thiol. Finally, the thiol group is oxidized to form the desired product, 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide.
科学研究应用
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has been studied for its potential use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antimicrobial and anticancer properties, making it a promising compound for the development of new drugs. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-oxo-3-(1-pyrrolidinyl)propyl sulfide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
分子式 |
C13H15N3O3S |
|---|---|
分子量 |
293.34 g/mol |
IUPAC 名称 |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H15N3O3S/c17-11(16-6-1-2-7-16)5-9-20-13-15-14-12(19-13)10-4-3-8-18-10/h3-4,8H,1-2,5-7,9H2 |
InChI 键 |
PTSHIKMEHNEPJP-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
规范 SMILES |
C1CCN(C1)C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
![N-(3-chlorophenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B285596.png)
![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285598.png)
![N-(4-methylphenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285599.png)
![3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285602.png)

![N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285607.png)
![N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)
![1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285611.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]thio}-5-phenyl-1,3,4-oxadiazole](/img/structure/B285618.png)
![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)